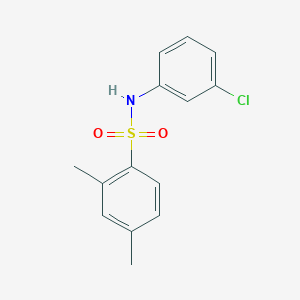![molecular formula C29H33NO3S B281628 2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281628.png)
2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide, also known as DNBS, is a compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have potential applications in various fields such as immunology, pharmacology, and toxicology.
Mecanismo De Acción
2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide binds covalently to proteins in the skin and forms hapten-protein complexes. These complexes are recognized by T cells as foreign antigens, which triggers an immune response. The activated T cells release cytokines that recruit other immune cells to the site of inflammation, resulting in the characteristic swelling and redness of the skin.
Biochemical and Physiological Effects:
2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide-induced DTH reactions have been shown to be dependent on the activation of CD4+ T cells. The cytokines produced by these cells recruit other immune cells such as macrophages, which phagocytose the hapten-protein complexes and present them to CD8+ T cells. This results in the activation of cytotoxic T cells, which can then destroy cells that have been sensitized to the hapten.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has several advantages for use in lab experiments. It is a well-characterized hapten that has been extensively studied, and its mechanism of action is well understood. It is also relatively easy to synthesize and has a high purity. However, 2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide-induced DTH reactions can be variable and dependent on factors such as the dose and route of administration. This can make it difficult to compare results between different experiments.
Direcciones Futuras
There are several future directions for research on 2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide. One area of interest is the role of 2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide-induced DTH reactions in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Another area of research is the use of 2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide as a tool for studying the mechanisms of T cell activation and differentiation. Finally, there is interest in developing new hapten compounds that can be used to induce DTH reactions with greater specificity and sensitivity.
Métodos De Síntesis
2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide can be synthesized by reacting 2,5-dimethylbenzenesulfonyl chloride with 8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-amine in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields 2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide as a white solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has been widely used in scientific research as a hapten for the induction of delayed-type hypersensitivity (DTH) reactions. DTH is a type of immune response that occurs when T cells recognize a hapten as a foreign substance and initiate an inflammatory response. 2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has also been used as a model antigen to study the mechanisms of T cell activation and differentiation.
Propiedades
Fórmula molecular |
C29H33NO3S |
|---|---|
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
2,5-dimethyl-N-[8-(2-methylbutan-2-yl)-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C29H33NO3S/c1-6-29(4,5)20-13-14-26-23(16-20)24-17-25(21-9-7-8-10-22(21)28(24)33-26)30-34(31,32)27-15-18(2)11-12-19(27)3/h7-12,15,17,20,30H,6,13-14,16H2,1-5H3 |
Clave InChI |
LBUYKVMVAGCOIK-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=C(C=CC(=C5)C)C |
SMILES canónico |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=C(C=CC(=C5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281547.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281548.png)

![4-methyl-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281553.png)
![4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281554.png)
![4-methyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281568.png)
![N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281569.png)
![N-{14,14-dimethyl-12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}-4-ethoxybenzene-1-sulfonamide](/img/structure/B281570.png)
![Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281575.png)

![2,5-dichloro-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281588.png)
![2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281589.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B281592.png)
![2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281594.png)